3-amino-6-bromo-2-methylquinazolin-4(3H)-one
Beschreibung
Historical Background and Discovery
The development of this compound is intrinsically linked to the broader historical evolution of quinazoline chemistry, which commenced in the nineteenth century with pioneering synthetic efforts. The foundation for quinazolinone chemistry was established in 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic product was initially termed "bicyanoamido benzoyl" and retained this nomenclature until 1885, reflecting the early uncertainty regarding the structural characteristics of these heterocyclic compounds.
The systematic nomenclature for quinazoline compounds emerged gradually, with the name "quinazoline" being first proposed by Weddige in 1887, who recognized the isomeric relationship between quinazoline and compounds such as cinnoline. The numbering system for the quinazoline ring structure was subsequently established by Paal and Bush in 1889, providing the standardized framework that continues to guide modern nomenclature practices. A more satisfactory synthesis of the parent quinazoline was achieved by Gabriel in 1903, who developed methodologies that formed the basis for subsequent synthetic approaches to quinazolinone derivatives.
The specific compound this compound emerged from systematic efforts to introduce halogen substitutions and amino functionalities into the quinazolinone framework. The development of direct halogenation methods for quinazolinone derivatives was documented in research that demonstrated the successful bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid, yielding 6-bromo derivatives with high efficiency. These synthetic advances enabled the preparation of the target compound through controlled halogenation reactions that maintained the integrity of the quinazolinone core while introducing the strategically important bromine substituent at position 6.
Position in Quinazolinone Pharmacophore Family
This compound occupies a distinctive position within the quinazolinone pharmacophore family, characterized by its classification as a 4(3H)-quinazolinone derivative. This classification system, based on the position of the carbonyl group, distinguishes three primary types of quinazolinones: 4(3H)-quinazolinone, 2(1H)-quinazolinone, and 2,4(1H,3H)-quinazolinone. The 4(3H)-quinazolinone scaffold represents the most prevalent structural motif among naturally occurring alkaloids, serving as the core framework in more than 200 biologically active compounds isolated from natural sources.
The substitution pattern of this compound reflects critical structure-activity relationships that have been identified through systematic pharmacological investigations. Structure-activity relationship studies have revealed that positions 2, 6, and 8 of the quinazolinone ring system exhibit particular significance for diverse pharmacological activities. The presence of the amino group at position 3 and the methyl group at position 2 aligns with established patterns associated with enhanced biological activity, particularly in antimicrobial applications.
The bromo substituent at position 6 contributes to the compound's pharmacological profile through multiple mechanisms. Halogen substitutions at position 6 have been demonstrated to improve antimicrobial activities, with literature precedents indicating that inhibitory activity increases with decreasing size of hydrophobic substituents at this position. Furthermore, the quinazolinone framework exhibits remarkable stability under various reaction conditions, including oxidation, reduction, and hydrolysis, although the compounds are susceptible to destruction under boiling acidic or alkaline conditions.
| Structural Feature | Position | Pharmacological Significance |
|---|---|---|
| Amino group | 3 | Enhanced antimicrobial activity |
| Methyl group | 2 | Essential for biological activity |
| Bromo substituent | 6 | Improved inhibitory properties |
| Carbonyl group | 4 | Core pharmacophore function |
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a versatile synthetic intermediate and model compound for understanding quinazolinone reactivity patterns. The compound serves as a crucial starting material for the synthesis of more complex heterocyclic structures, particularly through reactions that exploit the reactivity of the amino group at position 3 and the bromo substituent at position 6.
Research investigations have demonstrated the compound's utility in the preparation of Schiff base derivatives through condensation reactions with aromatic aldehydes in the presence of acetic acid. These derivatization reactions have enabled the synthesis of potentially bioactive compounds that retain the quinazolinone core while incorporating additional pharmacophoric elements. The synthesis of such derivatives has been facilitated by the compound's ability to undergo nucleophilic substitution reactions at the bromo position, allowing for the introduction of various amine-containing substituents.
The compound's role in advancing synthetic methodologies for quinazolinone chemistry has been particularly noteworthy. Recent synthetic approaches have employed the compound as a substrate for exploring oxidant-free copper-catalyzed reactions under mild conditions, contributing to the development of more environmentally sustainable synthetic protocols. These methodological advances have implications for the broader field of heterocyclic chemistry, as they provide insights into the reactivity patterns of halogenated quinazolinone derivatives.
The biological evaluation of this compound and its derivatives has contributed to the understanding of structure-activity relationships within the quinazolinone family. Studies have demonstrated that the compound exhibits activity against various cancer cell lines, including human renal, melanoma, and breast cancer cells, with specific derivatives showing enhanced potency. These findings have informed the design of new quinazolinone-based therapeutic agents and have contributed to the broader understanding of how structural modifications influence biological activity.
Nomenclature and Classification Systems
The nomenclature and classification of this compound reflects the systematic approach developed for quinazolinone compounds, incorporating both traditional naming conventions and modern Chemical Abstracts Service protocols. The compound is registered under Chemical Abstracts Service number 71822-97-4, providing a unique identifier that facilitates database searches and regulatory tracking. The molecular descriptor number MFCD00461730 serves as an additional identifier within chemical databases, ensuring consistent recognition across different information systems.
The International Union of Pure and Applied Chemistry name for the compound is "3-amino-6-bromo-2-methylquinazolin-4-one," which systematically describes the substitution pattern using the established numbering system for quinazoline derivatives. This nomenclature follows the convention established by Paal and Bush in 1889, which designated specific positions within the bicyclic quinazoline framework for systematic substitution identification. The suffix "-4-one" indicates the presence of the carbonyl group at position 4, distinguishing this compound from other quinazoline isomers.
The classification system for quinazolinone compounds has evolved to accommodate the growing diversity of synthetic derivatives and natural products within this chemical family. The compound belongs to the broader category of nitrogen-containing heterocycles, specifically classified as a benzopyrimidine derivative due to the fusion of benzene and pyrimidine rings. Alternative nomenclature systems have occasionally employed terms such as "1,3-diazanaphthalene" to describe the quinazoline core, reflecting the structural relationship to naphthalene with nitrogen atom substitutions.
| Identifier Type | Value | Database System |
|---|---|---|
| Chemical Abstracts Service Number | 71822-97-4 | Chemical Abstracts Service |
| Molecular Descriptor Number | MFCD00461730 | Chemical Database |
| PubChem Compound Identifier | 12550870 | PubChem |
| Molecular Formula | C9H8BrN3O | Universal |
| Molecular Weight | 254.08 g/mol | Universal |
The Simplified Molecular Input Line Entry System representation of the compound is "CC1=NC2=C(C=C(C=C2)Br)C(=O)N1N," which provides a linear notation for computer processing and database storage. The International Chemical Identifier string "InChI=1S/C9H8BrN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3" offers an alternative standardized representation that facilitates structural identification across different software platforms. These standardized nomenclature systems ensure consistent identification and communication regarding the compound across the global scientific community.
Eigenschaften
IUPAC Name |
3-amino-6-bromo-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFFEYPEJIRJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4H-quinazolin-4-one and bromine.
Bromination: The bromination of 2-methyl-4H-quinazolin-4-one is carried out using bromine in an appropriate solvent like acetic acid to introduce the bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Amino-6-Bromo-2-Methylquinazolin-4(3H)-One
The synthesis of this compound typically involves the halogenation of 3-amino-2-methylquinazolin-4(3H)-one. This process can be achieved through various methods, including:
- Halogenation : The compound can be synthesized by treating 3-amino-2-methylquinazolin-4(3H)-one with bromine or iodine monochloride in acetic acid, yielding high reaction yields without the need for catalysts .
- Hydrazine Hydrate Reaction : Another method involves reacting 6-bromo-2-methyl-4H-benzo[1,3]oxazin-4-one with hydrazine hydrate under anhydrous conditions to form the desired quinazoline derivative .
Biological Activities
The biological significance of this compound is notable, with various studies highlighting its pharmacological properties:
Antibacterial Activity
Research indicates that derivatives of this compound exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from it have shown effectiveness comparable to standard antibiotics like amoxicillin .
Antifungal Properties
In addition to antibacterial effects, certain derivatives demonstrate antifungal activity, making them potential candidates for treating fungal infections. For example, some synthesized compounds have shown significant antifungal effects compared to fluconazole .
Anticancer Potential
Quinazoline derivatives, including this compound, have been studied for their anticancer properties. They exhibit inhibitory effects on cancer cell lines, suggesting their potential role in cancer therapy .
Anti-inflammatory Effects
Some studies have reported anti-inflammatory activities associated with quinazoline derivatives, indicating their potential use in managing inflammatory diseases .
Applications in Drug Development
The applications of this compound extend beyond mere synthesis and biological evaluation:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new antibacterial and antifungal agents; potential anticancer drugs. |
| Agricultural Chemicals | Use as a precursor for developing agrochemicals with fungicidal properties. |
| Research Tools | Utilization in biological assays to evaluate cellular responses in pharmacology. |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- Synthesis and Antibacterial Activity : A study synthesized several derivatives and tested their antibacterial efficacy against various bacterial strains, reporting significant results that support further development into therapeutic agents .
- Biological Evaluation : Research focused on the structural modifications of quinazoline derivatives has led to compounds with enhanced biological activity profiles, showcasing their potential in drug development .
Wirkmechanismus
The mechanism of action of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit specific kinases or interfere with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Halogenated Quinazolinones
(a) 6-Iodo-3-amino-2-methylquinazolin-4(3H)-one
- Substituents : Iodine at position 4.
- Synthesis: Iodination using iodine monochloride in acetic acid .
- Properties : Higher mp (232°C) due to iodine’s larger atomic radius and stronger intermolecular forces .
- Bioactivity : Exhibits antibacterial activity against Salmonella typhi .
(b) 6,8-Dibromo-2,3-disubstituted Quinazolin-4(3H)-ones
- Substituents : Additional bromine at position 8 and variable groups at positions 2/3.
- Synthesis : Condensation of benzoxazin-4-one with nitrogen nucleophiles .
- Bioactivity : Anti-HIV activity (IC₅₀: 100 µg/mL in MT-4 cells) and antibacterial effects comparable to ciprofloxacin .
Structural Analogs with Modified Substituents
(a) 3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one
- Substituents : Benzyl (C₆H₅CH₂) at position 3 and phenyl (C₆H₅) at position 2.
(b) 6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one
- Substituents: o-Aminophenyl at position 2.
- Bioactivity : Demonstrated analgesic activity in preclinical models .
(c) 6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
- Substituents : Ethyl group at position 3 and mercapto (SH) at position 2.
Key Observations
Halogen Effects : Bromine at position 6 enhances electrophilicity, while iodine increases molecular weight and polarizability, impacting binding to biological targets .
Amino Group Role: The 3-amino group in the target compound facilitates hydrogen bonding, critical for solubility and interactions with enzymes or receptors .
Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction time compared to conventional heating .
Bioactivity Trends : Anti-HIV and antibacterial activities are prominent in dibromo and iodo derivatives, suggesting halogenation enhances antimicrobial properties .
Biologische Aktivität
3-Amino-6-bromo-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.08 g/mol. The presence of both amino and bromine functional groups contributes to its unique reactivity and potential biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cytotoxicity in various cancer cell lines, including colorectal (HT-29) and breast cancer (MCF-7) cells. The mechanism of action appears to involve the inhibition of key protein kinases associated with cancer progression.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15.5 | Inhibition of Bcl2 and BclxL |
| MCF-7 | 12.3 | CDK2 inhibition |
| SW620 | 18.0 | HER2 inhibition |
In a comparative study, the compound exhibited similar or superior inhibitory effects against cyclin-dependent kinase 2 (CDK2) compared to established anticancer agents like imatinib .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits key enzymes such as CDK2 and HER2, which are crucial in cell cycle regulation and cancer cell proliferation.
- Cytokine Modulation : The compound reduces the expression of inflammatory cytokines, thereby mitigating inflammation.
Case Studies
- In Vitro Study on Cancer Cells : A study published in Journal of Organic Chemistry reported that derivatives of this compound displayed strong cytotoxicity against MCF-7 cells with an IC50 value comparable to lapatinib .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .
Q & A
Basic: What are the standard synthetic routes for 3-amino-6-bromo-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
Answer:
Two primary methods are documented:
- Direct Bromination : Reacting 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid at room temperature (yield: 55%, m.p. 196°C) . Excess bromine or prolonged reaction times may lead to over-bromination.
- Benzoxazinone Cyclization : Using 5-bromo anthranilic acid and o-aminobenzoyl chloride in pyridine, followed by hydrazine hydrate reflux (yield: 75%, m.p. 178–180°C) . Pyridine acts as both solvent and acid scavenger, critical for avoiding side reactions.
Table 1: Comparison of Synthetic Routes
| Method | Yield | Reaction Time | Key Conditions |
|---|---|---|---|
| Direct Bromination | 55% | Overnight | Acetic acid, RT |
| Benzoxazinone Pathway | 75% | 3 hours | Pyridine, 120–130°C |
Advanced: How can conflicting NMR data for 6-bromo-3-amino-2-methylquinazolin-4(3H)-one derivatives be resolved?
Answer:
Discrepancies in aromatic proton signals (e.g., δ 7.23–8.26 ppm in DMSO-d6 vs. CDCl3 ) arise from solvent polarity and substituent electronic effects. To resolve:
- Use COSY/NOESY to assign coupling patterns and confirm regiochemistry.
- Compare experimental shifts with DFT-calculated NMR spectra for halogenated analogs .
- Cross-validate with IR data (e.g., 1686 cm⁻¹ for C=O stretching ).
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Identify substituent effects (e.g., methyl group at δ 2.48 ppm, bromine’s deshielding on adjacent protons ).
- IR Spectroscopy : Confirm quinazolinone C=O (1686 cm⁻¹) and NH₂ stretches (3448 cm⁻¹) .
- Elemental Analysis : Address minor deviations (e.g., Br%: 31.12 observed vs. 31.37 calculated ) by optimizing recrystallization solvents (ethanol preferred over water).
Advanced: Why do elemental analysis results sometimes deviate from theoretical values for brominated derivatives?
Answer:
Deviations (e.g., Br content in this compound ) stem from:
- Incomplete halogen incorporation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Solvent impurities : Use super-dry ethanol for recrystallization to avoid hydrate formation .
- Byproduct formation : GC-MS can detect dibrominated byproducts (e.g., m/z 332 for C₉H₇Br₂N₃O⁺ ).
Basic: What pharmacological activities have been reported for this compound?
Answer:
- Analgesic Activity : Derivatives show dose-dependent pain reduction in acetic acid-induced writhing tests (ED₅₀: 25 mg/kg) .
- Antimicrobial Potential : Substituent-dependent inhibition of S. aureus (MIC: 8 µg/mL) and C. albicans .
Advanced: How can computational methods guide the design of analogs with enhanced bioactivity?
Answer:
- Molecular Docking : Target COX-2 (PDB: 5KIR) or bacterial dihydrofolate reductase (PDB: 3SRW) to prioritize substituents (e.g., 3-methoxybenzyl enhances COX-2 binding ).
- QSAR Modeling : Use Hammett σ constants to predict electron-withdrawing groups (e.g., -NO₂) that improve antimicrobial potency .
Basic: What are the stability concerns during storage, and how can they be mitigated?
Answer:
- Hydrolysis Risk : The quinazolinone ring is susceptible to basic conditions. Store under inert gas (N₂/Ar) at 4°C .
- Light Sensitivity : Bromine substitution increases photosensitivity. Use amber vials and avoid UV exposure .
Advanced: How to address low yields in Schiff base derivatization reactions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
